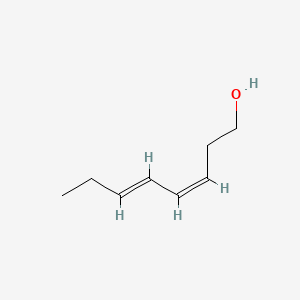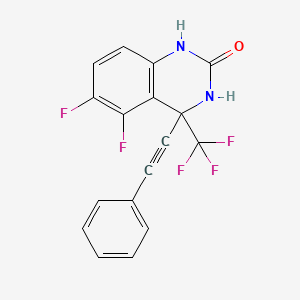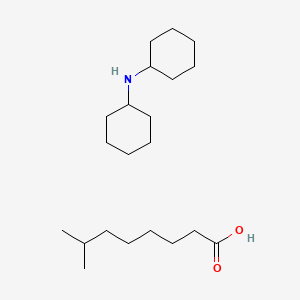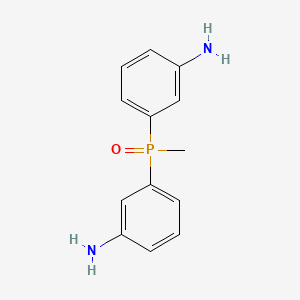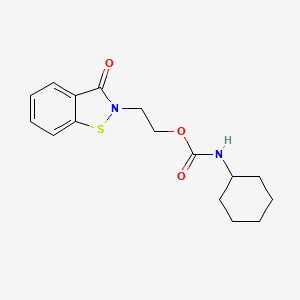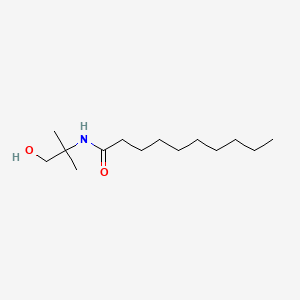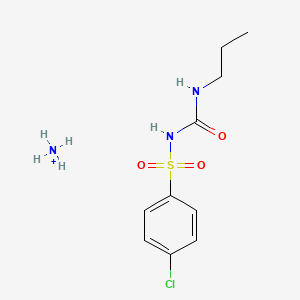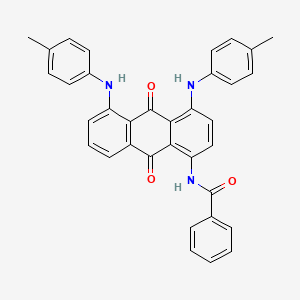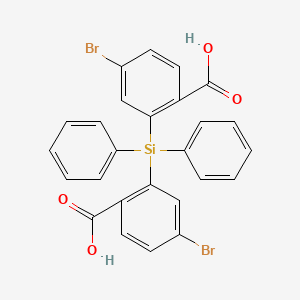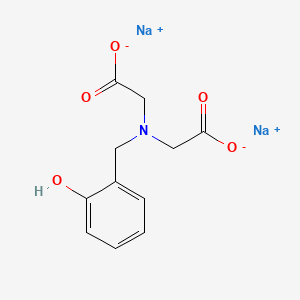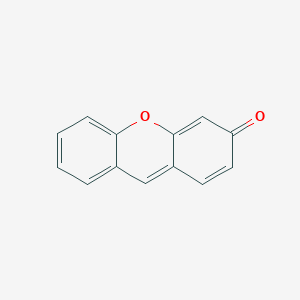
3H-Xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Xanthen-3-one, also known as xanthone, is an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone framework. This compound is notable for its yellow color and is found naturally in various plants, fungi, and lichens. Xanthones have been studied extensively due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one can be achieved through several methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound often involves the optimization of these classical methods to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis . These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Xanthen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the buffer-mediated proton-transfer reaction, which has been studied in different aqueous media . This reaction involves the transfer of protons between the ground and excited states of the compound, influenced by the presence of different buffers.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate and acetate buffers, which facilitate proton-transfer reactions . The reaction conditions often involve aqueous media and the use of fluorescence techniques to monitor the reaction progress.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phosphate buffers can lead to the formation of fluorescent derivatives that are useful in various analytical applications .
Applications De Recherche Scientifique
3H-Xanthen-3-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting reactive oxygen species and other analytes . In biology, it serves as a tool for studying intracellular processes and signaling pathways . In medicine, xanthone derivatives have shown potential as anti-cancer, anti-inflammatory, and anti-Alzheimer agents . Additionally, this compound is used in the industry for the development of optical materials and organic dyes .
Mécanisme D'action
The mechanism of action of 3H-Xanthen-3-one involves its ability to undergo proton-transfer reactions, which are influenced by the presence of different buffers and the pH of the medium . These reactions can lead to the generation of reactive oxygen species, which play a role in the compound’s biological activities. The molecular targets and pathways involved include various enzymes and signaling molecules that are affected by the presence of reactive oxygen species .
Comparaison Avec Des Composés Similaires
3H-Xanthen-3-one is similar to other xanthone derivatives, such as 9H-xanthen-9-one and azaxanthones . These compounds share the same dibenzo-γ-pyrone framework but differ in their substituents and biological activities. For example, azaxanthones contain nitrogen atoms in their aromatic rings, which can enhance their solubility and biological activity . Other similar compounds include fluorescein and rhodamine, which are widely used as fluorescent probes in various applications .
Propriétés
Numéro CAS |
494-41-7 |
|---|---|
Formule moléculaire |
C13H8O2 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
xanthen-3-one |
InChI |
InChI=1S/C13H8O2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |
Clé InChI |
FRIPRWYKBIOZJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


